molecular formula C20H21ClFNO2 B11082690 2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B11082690
M. Wt: 361.8 g/mol
InChI Key: IPVYZMDEFDSDBE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, a cyclohexyl ring, and a fluorophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-cyclohexylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-fluoroaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-chloro-2-ethylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-chloro-2-isopropylphenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of the cyclohexyl ring, which may confer distinct steric and electronic properties

Properties

Molecular Formula

C20H21ClFNO2

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H21ClFNO2/c21-15-10-11-19(16(12-15)14-6-2-1-3-7-14)25-13-20(24)23-18-9-5-4-8-17(18)22/h4-5,8-12,14H,1-3,6-7,13H2,(H,23,24)

InChI Key

IPVYZMDEFDSDBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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